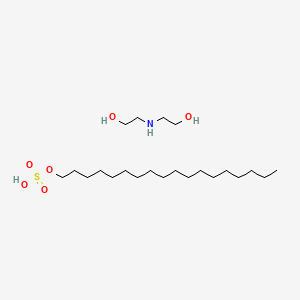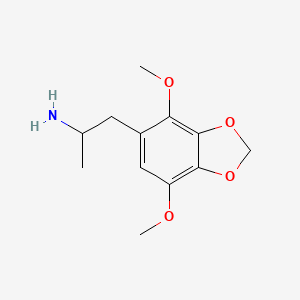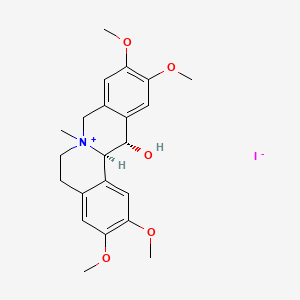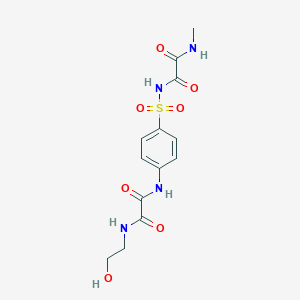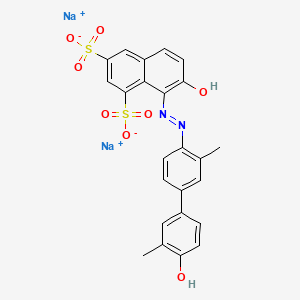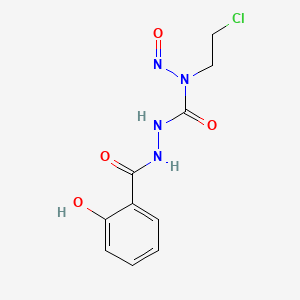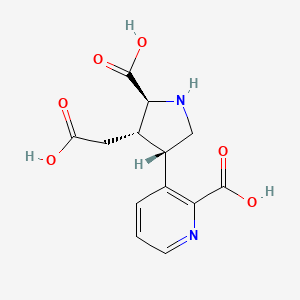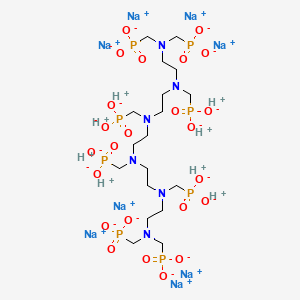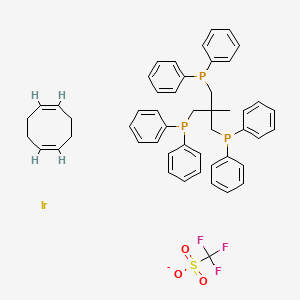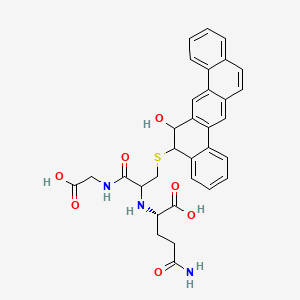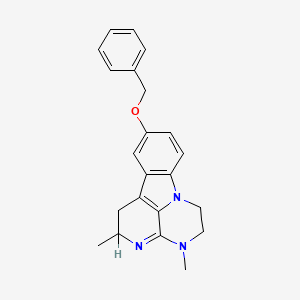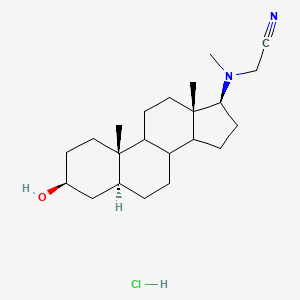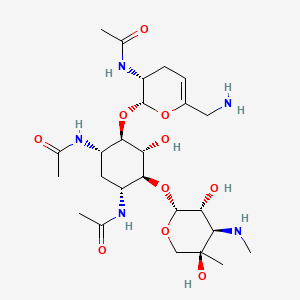
Rapastinel acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapastinel acetate, formerly known as GLYX-13, is a synthetic compound that acts as a modulator of the N-methyl-D-aspartate receptor. It has been studied for its potential antidepressant and antipsychotic effects. Unlike other N-methyl-D-aspartate receptor antagonists, this compound enhances receptor function, which may offer a promising alternative for treating depression and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rapastinel acetate is a monoclonal antibody-derived tetrapeptide. The synthesis involves the coupling of specific amino acids to form the tetrapeptide structure. The reaction conditions typically include the use of protective groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide is assembled on a solid support, and solution-phase synthesis, where the peptide is synthesized in solution. Both methods require precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Rapastinel acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, affecting its stability.
Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substituting agents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified peptides with altered activity or stability. These modifications can enhance the therapeutic potential of this compound by improving its pharmacokinetic properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: It is used to investigate the role of N-methyl-D-aspartate receptors in synaptic plasticity and neuroprotection.
Industry: It is used in the development of new therapeutic agents targeting N-methyl-D-aspartate receptors .
Mechanism of Action
Rapastinel acetate exerts its effects by modulating the activity of N-methyl-D-aspartate receptors. It enhances receptor function by binding to a novel site on the receptor complex, distinct from the glycine co-agonist binding site. This positive modulation leads to increased synaptic plasticity and improved signal transduction, resulting in rapid and sustained antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Ketamine: An N-methyl-D-aspartate receptor antagonist with rapid antidepressant effects but associated with psychotomimetic side effects.
Apimostinel: A second-generation analog of rapastinel with improved potency.
Zelquistinel: A third-generation small molecule with high oral bioavailability and improved potency.
Uniqueness of Rapastinel Acetate
This compound is unique in its ability to enhance N-methyl-D-aspartate receptor function without the dissociative side effects associated with other N-methyl-D-aspartate receptor antagonists like ketamine. This makes it a promising candidate for the treatment of mood disorders with a better safety profile .
Properties
CAS No. |
491872-39-0 |
|---|---|
Molecular Formula |
C20H35N5O8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31N5O6.C2H4O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;1-2(3)4/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);1H3,(H,3,4)/t9-,10-,11+,12+,13+,14+;/m1./s1 |
InChI Key |
MNEQLJKNUQMKNP-GDLIIDCZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


